2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)
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Overview
Description
2,2’-Tricyclo[3311~3,7~]decane-1,3-diylbis(4-nitrophenol) is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) typically involves multiple steps. One common method includes the nitration of tricyclo[3.3.1.1~3,7~]decane derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of corresponding nitro acids or nitro ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane, 2-nitro-: Similar in structure but with only one nitro group.
Tricyclo[3.3.1.1~3,7~]decane, 2-bromo-: Contains a bromine atom instead of nitro groups.
Tricyclo[4.2.2.2~2,5~]dodeca-1,3,5,7,9,11-hexaene: A related tricyclic compound with a different arrangement of double bonds.
Uniqueness
2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) is unique due to its dual nitro groups and the specific tricyclic framework, which imparts distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[3-(2-hydroxy-5-nitrophenyl)-1-adamantyl]-4-nitrophenol |
InChI |
InChI=1S/C22H22N2O6/c25-19-3-1-15(23(27)28)6-17(19)21-8-13-5-14(9-21)11-22(10-13,12-21)18-7-16(24(29)30)2-4-20(18)26/h1-4,6-7,13-14,25-26H,5,8-12H2 |
InChI Key |
SOBGCFKNINSGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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